molecular formula C33H29O7PS-2 B14202656 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate CAS No. 831222-76-5

2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate

Cat. No.: B14202656
CAS No.: 831222-76-5
M. Wt: 600.6 g/mol
InChI Key: CPZFBRORFGGGSY-UHFFFAOYSA-L
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Description

2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, dibenzyl groups, and a trimethoxyphenyl ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of the dibenzyl groups and the trimethoxyphenyl ethenyl moiety. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and phosphoric acid derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Shares the trimethoxyphenyl moiety and is known for its anti-cancer properties.

    Podophyllotoxin: Contains a similar benzothiophene core and exhibits anti-tumor activity.

    Colchicine: Features a trimethoxyphenyl group and is used as an anti-gout agent.

Uniqueness

2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

CAS No.

831222-76-5

Molecular Formula

C33H29O7PS-2

Molecular Weight

600.6 g/mol

IUPAC Name

[2,3-dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl] phosphate

InChI

InChI=1S/C33H31O7PS/c1-37-28-18-24(19-29(38-2)33(28)39-3)14-15-25-17-27(40-41(34,35)36)32-26(16-22-10-6-4-7-11-22)30(42-31(32)21-25)20-23-12-8-5-9-13-23/h4-15,17-19,21H,16,20H2,1-3H3,(H2,34,35,36)/p-2

InChI Key

CPZFBRORFGGGSY-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C(=C2)SC(=C3CC4=CC=CC=C4)CC5=CC=CC=C5)OP(=O)([O-])[O-]

Origin of Product

United States

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